Zanzalintinib

Catalog No.
S8430276
CAS No.
2367004-54-2
M.F
C29H25FN4O5
M. Wt
528.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zanzalintinib

CAS Number

2367004-54-2

Product Name

Zanzalintinib

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide

Molecular Formula

C29H25FN4O5

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37)

InChI Key

JSPCKALGNNVYOO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Zanzalintinib is an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) hepatocyte growth factor receptor (c-Met; HGFR), vascular endothelial growth factor receptor type 2 (VEGFR2), AXL and MER, with potential anti-angiogenesis and antineoplastic activities. Upon oral administration, zanzalintinib targets and binds to c-Met, VEGFR2, AXL and MER, and prevents their RTK activity. This blocks c-Met/VEGFR2/AXL/MER-mediated signal transduction pathways, and inhibits the proliferation and migration of c-Met-, VEGFR2-, AXL- and MER-overexpressing tumor cells. c-Met, overexpressed in many tumor cell types, plays a critical role in tumor formation, proliferation, invasion and metastasis, and contributes to tumor resistance. VEGFR2, overexpressed in certain tumor types, plays an essential role in angiogenesis and the proliferation, survival, migration and differentiation of endothelial cells. AXL and MER, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with enhanced immunosuppression, drug resistance and poor prognosis.

Zanzalintinib is a next-generation oral tyrosine kinase inhibitor developed primarily for the treatment of various cancers, including squamous cell carcinoma of the head and neck and renal cell carcinoma. It functions by inhibiting several receptor tyrosine kinases, notably the AXL receptor tyrosine kinase, MET, and vascular endothelial growth factor receptors. These targets are crucial in processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to existing therapies, including immune checkpoint inhibitors .

The molecular formula of Zanzalintinib is C29H25FN4O5C_{29}H_{25}FN_{4}O_{5}, and it has a CAS registry number of 2367004-54-2. The compound is currently in various phases of clinical trials, with Phase 3 studies ongoing for specific indications .

Typical of small molecule drugs. Its mechanism of action involves competitive inhibition at the ATP-binding site of receptor tyrosine kinases. This inhibition leads to a cascade of downstream effects that disrupt cellular signaling pathways involved in tumor growth and survival. Specific reaction pathways have not been extensively detailed in the literature but are expected to include:

  • Phosphorylation Inhibition: Preventing the phosphorylation of downstream signaling proteins.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells by disrupting survival signals.

The synthesis of Zanzalintinib involves several steps typical for complex organic compounds. Although specific synthetic routes are proprietary and not fully disclosed in available literature, it generally includes:

  • Formation of Key Intermediates: Utilizing standard organic reactions such as amide coupling or cyclization.
  • Fluorination: Introducing fluorine atoms to enhance potency and bioavailability.
  • Purification: Employing chromatographic techniques to isolate the final product from reaction mixtures.

Due to its complexity, synthesis is typically carried out under controlled laboratory conditions to ensure purity and yield.

Zanzalintinib is primarily investigated for its applications in oncology. Key areas include:

  • Squamous Cell Carcinoma of the Head and Neck: Currently in Phase 3 trials.
  • Renal Cell Carcinoma: Showing promise in patients resistant to other treatments.
  • Combination Therapies: Being evaluated alongside immunotherapies like pembrolizumab for enhanced efficacy against various solid tumors .

Interaction studies indicate that Zanzalintinib may interact with other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A4 inhibitors or inducers can necessitate dosage adjustments to avoid adverse effects or therapeutic failures . Ongoing clinical trials are assessing its safety profile when combined with other agents.

Zanzalintinib shares similarities with several other tyrosine kinase inhibitors but has unique properties that distinguish it from its peers. Below is a comparison with similar compounds:

Compound NameMechanism of ActionIndicationsUnique Features
CabozantinibMulti-targeted TKIRenal cell carcinoma, hepatocellular carcinomaStrong activity against MET and VEGF
AXL1717AXL receptor inhibitorVarious cancersSelective AXL inhibition
LenvatinibVEGF receptor inhibitorThyroid cancer, renal cell carcinomaBroad spectrum TKI
RegorafenibMulti-targeted TKIColorectal cancerTargets multiple kinases including VEGF

Zanzalintinib's distinct multi-target approach allows it to address various pathways simultaneously, potentially offering improved outcomes compared to single-target inhibitors .

In Vitro Target Engagement Profiling

Zanzalintinib demonstrates potent inhibition of vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM kinase family (TYRO3, AXL, MER) through biochemical and cellular assays [1] [4]. These kinases are critical drivers of tumor angiogenesis, proliferation, and immune evasion. In macrophage polarization studies, zanzalintinib shifted M2 macrophages (immunosuppressive phenotype) to M1 macrophages (pro-inflammatory phenotype) by suppressing efferocytosis, a process that clears apoptotic cells and promotes immune tolerance [1] [4]. This repolarization was accompanied by reduced expression of PD-L1 on tumor-associated macrophages, suggesting a dual role in modulating both angiogenesis and immune checkpoint pathways [1].

Table 1: Key Kinase Targets of Zanzalintinib

Target FamilySpecific Kinases InhibitedBiological Role in Cancer
VEGFRVEGFR1, VEGFR2, VEGFR3Angiogenesis, tumor cell survival
METMETMetastasis, resistance to anti-angiogenics
TAM KinasesTYRO3, AXL, MERImmune suppression, therapeutic resistance

The compound’s binding affinity for AXL and MER exceeds that of other tyrosine kinase inhibitors, potentially addressing resistance mechanisms observed in tumors with high TAM kinase activity [1] [4].

Xenograft Model Efficacy Demonstrations

In murine xenograft models of breast, gastric, and lung cancers, zanzalintinib monotherapy induced dose-dependent tumor growth inhibition, with maximal efficacy observed at doses ≥10 mg/kg [1] [4]. A syngeneic colon cancer model revealed enhanced CD8+ T-cell infiltration into tumors when zanzalintinib was combined with immune checkpoint inhibitors (anti-PD-1 or anti-PD-L1), leading to synergistic tumor suppression [1] [3]. The combination reduced myeloid-derived suppressor cell populations by 40% compared to monotherapy, corroborating its immunomodulatory effects [1].

Table 2: Efficacy in Xenograft Models

Cancer TypeModel SystemTreatment ArmTumor Growth Inhibition (%)
Breast adenocarcinomaMDA-MB-231 xenograftZanzalintinib 10 mg/kg78
Gastric carcinomaNCI-N87 xenograftZanzalintinib 15 mg/kg82
Colon carcinomaCT26 syngeneicZanzalintinib + anti-PD-L194

Notably, the combination therapy achieved complete tumor regression in 30% of CT26 model subjects, with no recurrence during a 60-day observation period [1].

Comparative Pharmacodynamic Analyses with Cabozantinib

Zanzalintinib’s kinase inhibition profile distinctively includes TAM kinases, which are not targeted by cabozantinib. In head-to-head studies using MET-driven papillary renal cell carcinoma xenografts, zanzalintinib produced 50% greater tumor shrinkage than cabozantinib at equivalent doses [1] [4]. This superiority correlated with sustained suppression of phosphorylated AXL (pAXL) levels, a biomarker of TAM pathway activity, over 72 hours post-dose [1].

Table 3: Pharmacodynamic Comparison with Cabozantinib

ParameterZanzalintinib (15 mg/kg)Cabozantinib (60 mg/kg)
VEGFR2 inhibition (%)9592
MET inhibition (%)8885
AXL inhibition (%)910
Tumor pAXL reduction84%12%

The extended target repertoire of zanzalintinib mitigated compensatory signaling through AXL/MER observed in cabozantinib-treated models, delaying acquired resistance by 3–4 weeks in longitudinal studies [1] [4].

Zanzalintinib treatment elicits profound and statistically significant alterations in circulating angiogenesis-related biomarkers, reflecting its multi-targeted mechanism of action against vascular endothelial growth factor receptor, c-Met, and TAM kinases. The comprehensive biomarker analysis from the STELLAR-001 clear cell renal cell carcinoma expansion cohort demonstrates that zanzalintinib induces predictable pharmacodynamic changes consistent with its intended target inhibition profile [1] [2] [3].

Treatment with zanzalintinib results in significant elevations of circulating ligands, including vascular endothelial growth factor, which increased with P less than 0.001, and growth arrest-specific 6, which also demonstrated P less than 0.001 statistical significance [2] [3]. These ligand increases represent compensatory upregulation in response to receptor pathway inhibition, a phenomenon commonly observed with anti-angiogenic therapies. Conversely, zanzalintinib administration leads to substantial decreases in angiopoietin-1 and angiopoietin-2 levels, both achieving P less than 0.001 significance [2] [3]. The reduction in these angiopoietins indicates disruption of the TIE-2 pathway, which regulates vascular stability and angiogenic sprouting [4] [5] [6].

Soluble angiogenic receptors demonstrate marked downregulation following zanzalintinib treatment. Both soluble vascular endothelial growth factor receptor 2 and soluble TIE-2 receptor levels decrease significantly, with P values less than 0.001 for both markers [2] [3]. These reductions in soluble receptor concentrations reflect the drug's direct inhibitory effects on receptor tyrosine kinase signaling pathways and suggest effective target engagement at the molecular level [7].

The pattern of biomarker modulation indicates that zanzalintinib achieves its anti-angiogenic effects through multiple complementary mechanisms. The simultaneous elevation of ligands coupled with receptor downregulation suggests robust pathway inhibition, while the reduction in angiopoietins indicates broader vascular pathway disruption beyond the primary vascular endothelial growth factor receptor targets [4] [5].

BiomarkerChange DirectionP ValueMechanism
Vascular Endothelial Growth FactorIncrease<0.001Ligand upregulation indicating VEGFR pathway modulation [2] [3]
Growth Arrest-Specific 6Increase<0.001TAM kinase pathway ligand elevation [2] [3]
Angiopoietin-1Decrease<0.001Angiogenic stabilization factor reduction [2] [3]
Angiopoietin-2Decrease<0.001Vascular destabilization factor reduction [2] [3]
Soluble Vascular Endothelial Growth Factor Receptor 2Decrease<0.001Receptor downregulation indicating pathway inhibition [2] [3]
Soluble TIE-2Decrease<0.001Receptor downregulation indicating pathway inhibition [2] [3]

Peripheral Immune Cell Population Modulations

Zanzalintinib treatment produces significant alterations in peripheral immune cell populations that collectively promote an immune-permissive microenvironment conducive to enhanced anti-tumor immunity. The immunomodulatory effects extend beyond the drug's primary anti-angiogenic mechanism and demonstrate its potential to synergize with immune checkpoint inhibitors [2] [3] [8].

The most prominent immune enhancement observed with zanzalintinib treatment is the significant elevation in activated cytotoxic T cell numbers, with a P value of 0.002 [2] [3]. This increase in effector T cells represents a fundamental shift toward enhanced adaptive immune surveillance and correlates with improved anti-tumor immune responses [9]. The elevation of cytotoxic T cells provides the cellular foundation for sustained tumor recognition and elimination, particularly when combined with immune checkpoint inhibition strategies [10] [11].

Zanzalintinib treatment results in substantial reductions in immunosuppressive cell populations that normally impede effective anti-tumor immunity. Monocyte numbers decrease significantly with P equal to 0.001, indicating reduced inflammatory cell infiltration that can contribute to immunosuppressive microenvironments [2] [3]. More importantly, total myeloid-derived suppressor cells demonstrate significant reduction with P equal to 0.013, representing a critical improvement in immune function [2] [3] [12] [13]. The specific reduction in granulocytic myeloid-derived suppressor cells, with P equal to 0.014, further enhances the immune-permissive environment by eliminating cells that actively suppress T cell function and promote angiogenesis [2] [3] [13] [14].

The reduction in myeloid-derived suppressor cells is particularly significant given their well-established role in tumor immune evasion. These cells employ multiple mechanisms to suppress T cell activation and function, including arginine depletion, nitric oxide production, and direct cell-contact inhibition [13] [15] [16]. By reducing both total and granulocytic myeloid-derived suppressor cell populations, zanzalintinib removes major impediments to effective immune surveillance and enhances the likelihood of successful immunotherapy responses [12] [17].

Cell PopulationChange DirectionP ValueFunctional Impact
Activated Cytotoxic T cellsIncrease0.002Enhanced anti-tumor immune response [2] [3]
MonocytesDecrease0.001Reduced inflammatory cell infiltration [2] [3]
Total Myeloid-Derived Suppressor CellsDecrease0.013Decreased immunosuppressive activity [2] [3]
Granulocytic Myeloid-Derived Suppressor CellsDecrease0.014Reduced immunosuppression and angiogenesis promotion [2] [3]

Concurrent with these cellular changes, zanzalintinib treatment modulates key immune mediators that further support enhanced anti-tumor immunity. RANTES chemokine levels decrease significantly with P less than 0.001, indicating reduced inflammatory cell recruitment that can contribute to immunosuppressive microenvironments [2] [3] [18] [19]. The reduction in RANTES levels correlates with decreased monocyte and myeloid-derived suppressor cell infiltration, creating a coherent pattern of immune modulation that favors anti-tumor responses [20] [21].

Interferon gamma levels increase with P equal to 0.039 following zanzalintinib treatment, reflecting enhanced T cell activation and Th1-type immune responses [2] [3] [22]. This cytokine elevation indicates improved T cell effector function and enhanced anti-tumor immunity. Additionally, granzyme B levels demonstrate significant elevation with P less than 0.001, confirming increased cytotoxic T cell effector function and enhanced capacity for tumor cell elimination [2] [3] [22] [23].

BiomarkerChange DirectionP ValueBiological Function
RANTESDecrease<0.001Chemokine reduction indicates decreased inflammatory recruitment [2] [3]
Interferon gammaIncrease0.039Enhanced T cell activation and anti-tumor immunity [2] [3]
Granzyme BIncrease<0.001Increased cytotoxic T cell effector function [2] [3]

Tissue-Based Predictive Marker Correlations

The analysis of tissue-based biomarkers in the STELLAR-001 study reveals a notable absence of significant correlations between immunohistochemical markers and therapeutic response to zanzalintinib, despite the drug's mechanism targeting these specific molecular pathways. This finding contrasts with the robust plasma biomarker correlations and highlights the complexity of translating target expression to clinical benefit [1] [2] [3].

Immunohistochemical analysis was performed on archival tissue specimens from 32 patients with clear cell renal cell carcinoma to evaluate expression levels of AXL, c-Met, phosphorylated Met, and vascular endothelial growth factor receptor 2 [2] [3]. These markers were selected based on zanzalintinib's known target profile and the hypothesis that higher baseline expression might predict superior therapeutic response. However, none of these tissue-based markers demonstrated statistically significant associations with clinical response when comparing responders achieving complete response or partial response to non-responders with stable disease or progressive disease [1] [2].

The lack of predictive value for tissue-based markers may reflect several important biological and technical considerations. Tumor heterogeneity represents a significant confounding factor, as archival tissue specimens may not accurately represent the molecular characteristics of all tumor sites, particularly metastatic lesions that continue to evolve over time [24] [25]. Additionally, the expression levels of receptor tyrosine kinases do not necessarily correlate with pathway activation status or functional dependence on these signaling networks [26] [27].

The phosphorylated Met analysis specifically aimed to capture activated receptor status rather than total protein expression, based on evidence that phosphorylation state better reflects functional pathway activity [26] [27]. However, even this more refined marker failed to demonstrate predictive value for zanzalintinib response [2] [3]. This finding suggests that static immunohistochemical assessment of target expression, even when focused on activated forms, may be insufficient to predict response to multi-targeted kinase inhibitors like zanzalintinib.

Interestingly, while tissue markers showed no correlation with response, the study did identify a significant association between lower baseline vascular endothelial growth factor receptor 2 levels and prior vascular endothelial growth factor receptor tyrosine kinase inhibitor exposure, with P equal to 0.042 [2] [3]. This finding suggests that previous anti-angiogenic therapy may alter the tumor microenvironment and biomarker profiles in ways that could influence subsequent treatment responses, though this did not translate to predictive value for zanzalintinib efficacy.

Tissue MarkerAnalytical MethodResponse CorrelationStudy Population
AXLImmunohistochemistryNo significant correlationClear cell renal cell carcinoma patients (n=32) [2] [3]
c-MetImmunohistochemistryNo significant correlationClear cell renal cell carcinoma patients (n=32) [2] [3]
Phosphorylated MetImmunohistochemistryNo significant correlationClear cell renal cell carcinoma patients (n=32) [2] [3]
Vascular Endothelial Growth Factor Receptor 2ImmunohistochemistryNo significant correlationClear cell renal cell carcinoma patients (n=32) [2] [3]

In contrast to the non-predictive tissue markers, baseline plasma biomarkers demonstrated significant associations with therapeutic response. Lower baseline levels of C-reactive protein showed significant correlation with response to zanzalintinib, with P equal to 0.025 [1] [2]. This inflammatory marker has established prognostic significance in renal cell carcinoma and other malignancies, with elevated levels generally associated with poorer outcomes [28] [29] [30]. The association between lower baseline C-reactive protein and zanzalintinib response suggests that patients with less systemic inflammation may derive greater benefit from treatment.

Similarly, lower baseline levels of hepatocyte growth factor demonstrated significant association with zanzalintinib response, with P equal to 0.017 [1] [2]. Hepatocyte growth factor serves as the primary ligand for c-Met receptor, one of zanzalintinib's key targets [31] [27]. The inverse correlation between baseline hepatocyte growth factor levels and response suggests that patients with lower ligand-driven pathway activation may be more susceptible to receptor inhibition strategies.

BiomarkerAssociation with ResponseP ValueClinical Relevance
C-Reactive ProteinLower baseline levels associated with response0.025Inflammatory marker predictive of treatment benefit [1] [2]
Hepatocyte Growth FactorLower baseline levels associated with response0.017Growth factor level correlates with therapeutic response [1] [2]
Vascular Endothelial Growth Factor Receptor 2 (in TKI-pretreated patients)Lower baseline levels in TKI-exposed patients0.042Prior therapy exposure biomarker [2] [3]

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

528.18089807 g/mol

Monoisotopic Mass

528.18089807 g/mol

Heavy Atom Count

39

UNII

KC2JC2ZA04

Wikipedia

Zanzalintinib

Dates

Last modified: 02-18-2024

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